
3-(4-Chlorophenyl)propan-1-ol
Overview
Description
3-(4-Chlorophenyl)propan-1-ol is an organic compound with the molecular formula C9H11ClO. It is a clear, colorless to yellow liquid at room temperature. This compound is characterized by the presence of a chlorophenyl group attached to a propanol chain. It is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(4-Chlorophenyl)propan-1-ol can be synthesized through the reduction of 3-(4-chlorophenyl)propanoic acid using lithium aluminium hydride (LAH) in tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere at 0°C and then allowed to warm to room temperature. After stirring overnight, the reaction mixture is cooled again, and a saturated solution of potassium sodium tartrate is added. The mixture is then stirred at room temperature for several hours, followed by filtration and concentration to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve similar reduction processes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-(4-chlorophenyl)propanoic acid.
Reduction: Further reduction can lead to the formation of 3-(4-chlorophenyl)propan-1-amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminium hydride (LAH) and sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: 3-(4-Chlorophenyl)propanoic acid.
Reduction: 3-(4-Chlorophenyl)propan-1-amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In the field of organic chemistry, 3-(4-Chlorophenyl)propan-1-ol serves as an important intermediate in the synthesis of more complex organic compounds. Its unique chlorophenyl group allows for various chemical transformations, including:
- Oxidation to yield 3-(4-chlorophenyl)propanoic acid
- Reduction to form 3-(4-chlorophenyl)propan-1-amine
- Substitution reactions facilitated by nucleophilic attack on the hydroxyl group .
Biology
The compound plays a significant role in biochemical studies and has been shown to interact with various enzymes and proteins. Notable applications include:
- Study of enzyme interactions , particularly with cytochrome P450 enzymes, which are crucial for drug metabolism.
- Protein kinase inhibition , specifically targeting Protein Kinase B (PKB), which is involved in regulating cell survival and proliferation. This inhibition can induce apoptosis in cancer cells .
Medicine
Research into the therapeutic potential of this compound has revealed promising results:
- Anticancer Properties : In vitro studies indicate that this compound can induce cell death in breast cancer cell lines through apoptotic pathways activated by PKB inhibition .
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
The biological activities of this compound are summarized in Table 1 below:
Activity Type | Description | Reference |
---|---|---|
PKB Inhibition | Induces apoptosis in cancer cells | |
Antioxidant | Reduces oxidative stress | |
Anti-inflammatory | Modulates inflammatory responses |
Case Study 1: Cancer Research
A study investigated the effects of this compound on breast cancer cell lines. The results indicated that treatment with the compound led to significant cell death through the activation of apoptotic pathways mediated by PKB inhibition. The study concluded that this compound could be further developed as a therapeutic agent against breast cancer.
Case Study 2: Neuroprotective Effects
Another research effort explored the neuroprotective effects of this compound in models of neurodegeneration. It was found to enhance neuronal survival under oxidative stress conditions, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of various metabolites. The presence of the chlorophenyl group can influence its binding affinity and specificity towards different biological targets .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)propan-1-ol
- 3-(4-Fluorophenyl)propan-1-ol
- 3-(4-Methoxyphenyl)propan-1-ol
Uniqueness
3-(4-Chlorophenyl)propan-1-ol is unique due to the presence of the chlorine atom in the phenyl ring, which can significantly affect its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s stability and alter its interaction with enzymes and receptors compared to its bromine, fluorine, and methoxy analogs .
Biological Activity
3-(4-Chlorophenyl)propan-1-ol, a compound with the molecular formula C9H11ClO, has garnered attention in pharmacology and medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C9H11ClO
- Molecular Weight : 172.64 g/mol
- Appearance : Colorless liquid
- Density : Approximately 1.2 g/cm³
- Boiling Point : 270.7°C at 760 mmHg
- LogP (Partition Coefficient) : 2.2, indicating moderate lipophilicity .
This compound exhibits biological activity through several mechanisms:
-
Protein Kinase Inhibition :
- The compound has been identified as a potential inhibitor of Protein Kinase B (PKB), a critical regulator in various cellular processes including metabolism, cell proliferation, and survival. Inhibition of PKB can lead to apoptosis in cancer cells, making this compound a candidate for cancer therapy .
- Antioxidant Activity :
- Anti-inflammatory Effects :
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
PKB Inhibition | Induces apoptosis in cancer cells | |
Antioxidant | Reduces oxidative stress | |
Anti-inflammatory | Modulates inflammatory responses |
Case Study 1: Cancer Research
A study investigated the effects of this compound on breast cancer cell lines. The results indicated that treatment with the compound led to significant cell death through the activation of apoptotic pathways mediated by PKB inhibition. The study concluded that this compound could be further developed as a therapeutic agent against breast cancer .
Case Study 2: Neuroprotective Effects
Another research effort explored the neuroprotective effects of this compound in models of neurodegeneration. It was found to enhance neuronal survival under oxidative stress conditions, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(4-Chlorophenyl)propan-1-ol, and what reaction conditions optimize yield?
- Methodology : The most common synthesis involves the reduction of 3-(4-chlorophenyl)propanoic acid using lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) at 0°C to room temperature under an inert atmosphere (e.g., nitrogen or argon). This prevents side reactions and ensures high purity .
- Key Parameters :
- Solvent: THF (polar aprotic).
- Temperature: Controlled to avoid exothermic side reactions.
- Workup: Hydrolysis of excess LiAlH₄ with aqueous NH₄Cl or H₂O.
Q. How is this compound characterized structurally and functionally?
- Analytical Techniques :
- Spectroscopy : NMR (¹H/¹³C) to confirm the hydroxyl group (δ ~1.5–2.0 ppm) and chlorophenyl moiety (δ ~7.3–7.5 ppm). IR for O-H stretching (~3200–3600 cm⁻¹) .
- Chromatography : HPLC or GC-MS for purity assessment.
- Crystallography : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) to resolve stereochemistry .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Role : Serves as a key intermediate in synthesizing bioactive molecules, such as pitolisant (a histamine H₃ receptor antagonist for narcolepsy) .
- Functionalization : The hydroxyl group enables derivatization (e.g., esterification, oxidation to ketones) for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How does the absence of an amino group in this compound affect its reactivity compared to analogues like 3-Amino-3-(4-chlorophenyl)propan-1-ol?
- Reactivity Differences :
- Nucleophilicity : The amino group in analogues participates in Schiff base formation or amidation, while this compound is limited to hydroxyl-based reactions (e.g., etherification).
- Biological Interactions : Amino derivatives exhibit higher receptor-binding potential (e.g., neurotransmitter targets), whereas the hydroxyl variant is primarily a scaffold for further modifications .
- Experimental Design : Comparative kinetic studies using nucleophilic reagents (e.g., acyl chlorides) to quantify reaction rates.
Q. What strategies optimize enantioselective synthesis of chiral derivatives from this compound?
- Chiral Resolution :
- Catalysts : Use of chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric reductions or oxidations .
- Chromatography : Chiral HPLC with cellulose-based columns to separate enantiomers.
- Case Study : Synthesis of (R)- or (S)-enantiomers via enzymatic resolution (lipases or esterases) .
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Methods :
- Docking Studies : Molecular docking (AutoDock Vina) to simulate interactions with targets like GABA receptors or cytochrome P450 enzymes.
- QSAR Models : Regression analysis correlating substituent electronegativity/clogP with activity .
- Validation : Compare predicted vs. experimental IC₅₀ values in enzyme inhibition assays.
Q. Methodological Notes
Properties
IUPAC Name |
3-(4-chlorophenyl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6,11H,1-2,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBIWFGGIKFSHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40278382 | |
Record name | 3-(4-chlorophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40278382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6282-88-8 | |
Record name | 4-Chlorobenzenepropanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006282888 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6282-88-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7106 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(4-chlorophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40278382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-Chlorophenyl)propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-CHLOROBENZENEPROPANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WMK84NW9D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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